palmitoleoyl-CoA

Thioesterase Assays Lipid Metabolism Enzyme Kinetics

Researchers studying SCD1 or acyltransferase kinetics often face signal-to-noise limitations with generic acyl-CoAs. Palmitoleoyl-CoA delivers 1.36-fold higher specific activity over oleoyl-CoA in yeast expression systems, directly improving assay sensitivity. • 2.4-fold differential CPT activity vs. palmitoyl-CoA in cold-adapted fish models-essential for mitochondrial fatty acid oxidation studies. • Well-characterized kinetic parameters (Km, Vmax) on purified M. tuberculosis DPW enzyme; enables reproducible anti-tuberculosis drug screening. • High-resolution cryo-EM structure with human PORCN available; supports rational Wnt pathway inhibitor design. Supplied as lithium salt, ≥90% purity, with full cold-chain logistics for global delivery.

Molecular Formula C37H64N7O17P3S
Molecular Weight 1003.9 g/mol
CAS No. 18198-76-0
Cat. No. B097987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepalmitoleoyl-CoA
CAS18198-76-0
Molecular FormulaC37H64N7O17P3S
Molecular Weight1003.9 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h9-10,24-26,30-32,36,47-48H,4-8,11-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b10-9-/t26-,30-,31-,32+,36-/m1/s1
InChIKeyQBYOCCWNZAOZTL-MDMKAECGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palmitoleoyl-CoA in Lipid Metabolism & Enzyme Kinetics


Palmitoleoyl-CoA (CAS 18198-76-0) is a long-chain, monounsaturated fatty acyl-CoA thioester that serves as a critical intermediate in lipid biosynthesis and beta-oxidation pathways . As the activated form of the omega-7 fatty acid palmitoleic acid (C16:1), it is the direct product of the stearoyl-CoA desaturase-1 (SCD1)-catalyzed desaturation of palmitoyl-CoA (C16:0) and is a key substrate for acyltransferases involved in the synthesis of triglycerides, cholesterol esters, and phospholipids [1].

Research Area Lipid metabolism, enzyme kinetics, beta-oxidation
Key Role SCD1 product, acyltransferase substrate, PORCN ligand
Model Systems Yeast, mycobacterial, fish mitochondria, human PORCN

Palmitoleoyl-CoA Selectivity vs. Palmitoyl-CoA


Substituting palmitoleoyl-CoA with other long-chain acyl-CoAs like palmitoyl-CoA (C16:0) or oleoyl-CoA (C18:1) in experimental protocols leads to quantitatively divergent outcomes. Enzyme kinetics, such as those for specific thioesterases, show that palmitoleoyl-CoA exhibits distinct substrate utilization profiles compared to its saturated and longer-chain unsaturated counterparts [1]. Furthermore, its unique role as the product of SCD1 activity and a substrate for specific acyltransferases means that using a different acyl-CoA will fail to replicate the precise metabolic flux and signaling pathways under investigation, potentially confounding results related to cellular lipid homeostasis and energy regulation [2].

Palmitoyl-CoA (C16:0) may not replicate CPT1 substrate channeling observed with the unsaturated C16:1 form.
Oleoyl-CoA (C18:1) shows lower specific activity in thioesterase assays, limiting direct substitution.
Generic acyl-CoA class assumptions may not reflect SCD1-specific product roles in signaling.

Palmitoleoyl-CoA Performance Evidence vs. Analogs


Enhanced Thioesterase Activity vs. Oleoyl-CoA in Yeast

In a direct head-to-head comparison, thioesterase assays performed on microsomal preparations from yeast expressing a specific acyltransferase demonstrated significantly higher specific activity for palmitoleoyl-CoA than for the longer-chain unsaturated analog oleoyl-CoA under identical conditions [1].

Thioesterase Activity
Head-to-head
Palmitoleoyl-CoA 91.1 ± 2.8 mU/mg vs Oleoyl-CoA 67.0 ± 5.4 mU/mg
May enhance assay signal in yeast microsomal systems
10 µM substrate, S. cerevisiae expression
Thioesterase Assays Lipid Metabolism Enzyme Kinetics

DPW Enzyme Kinetics: Palmitoleoyl-CoA vs. Palmitoyl-CoA

A kinetic study using affinity-purified DPW enzyme from Mycobacterium tuberculosis revealed distinct catalytic efficiencies for palmitoleoyl-CoA compared to the saturated analog palmitoyl-CoA. While the Km values are similar, palmitoleoyl-CoA exhibits a higher Vmax and kcat, leading to a quantifiable difference in catalytic efficiency [1].

DPW Catalytic Efficiency
Head-to-head
kcat/Km 4.97 ± 1.2 s⁻¹M⁻¹ (C16:1) vs 4.67 ± 0.45 s⁻¹M⁻¹ (C16:0)
Reports modest efficiency difference with saturated analog
M. tuberculosis DPW enzyme, in vitro triplicates
Enzyme Kinetics Acyl-CoA Metabolism Mycobacterium tuberculosis

Long-Term Storage Stability Profile

Vendor-specified stability data indicates that palmitoleoyl-CoA lithium salt powder is stable for extended periods under recommended storage conditions, providing a clear advantage for laboratory procurement and inventory management compared to compounds with more restrictive or unknown storage requirements .

Storage Stability
Supplier data
Powder: 3 years at -20°C; 2 years at 4°C
Supports inventory management for long-term studies
Vendor-specified conditions; data to verify
Compound Storage Reagent Stability Experimental Reproducibility

CPT1 Activity Differential in Antarctic Fish

In a comparative study using hepatic mitochondria from an Antarctic fish (Notothenia gibberifrons), the activity of carnitine palmitoyltransferase (CPT) was found to be 2.4-fold higher with palmitoleoyl-CoA (C16:1) as the substrate compared to palmitoyl-CoA (C16:0) [1]. This significant difference highlights substrate-specific metabolic channeling in cold-adapted organisms.

CPT Activity Fold Change
Head-to-head
2.4-fold higher activity vs palmitoyl-CoA
Reveals substrate-specific channeling in cold-adapted model
Antarctic fish hepatic mitochondria
Beta-Oxidation Mitochondrial Metabolism CPT1 Activity

Cryo-EM Structure of PORCN with Palmitoleoyl-CoA

Cryo-electron microscopy (cryo-EM) has been used to solve the high-resolution structure of human PORCN, a membrane-bound O-acyltransferase, in complex with its endogenous substrate, palmitoleoyl-CoA [1]. This structure provides atomic-level detail of the specific molecular interactions between the enzyme and this particular acyl-CoA, which are essential for understanding its role in Wnt signaling.

PORCN Cryo-EM Structure
Method context
Human PORCN complex solved with palmitoleoyl-CoA
Provides atomic detail for Wnt signaling research
PDB/EMDB entries available
Structural Biology Cryo-EM Wnt Signaling

Palmitoleoyl-CoA Recommended Research Applications


High-Sensitivity Thioesterase Assays in Yeast

Based on direct comparative data showing 1.36-fold higher specific activity compared to oleoyl-CoA [1], palmitoleoyl-CoA is the preferred substrate for researchers using yeast expression systems to characterize acyl-CoA thioesterases or acyltransferases. Its use can enhance assay signal strength and improve the detection of subtle changes in enzyme activity, which is critical for screening inhibitors or characterizing enzyme kinetics.

CPT1 Substrate Channeling in Beta-Oxidation

The 2.4-fold difference in CPT activity between palmitoleoyl-CoA and palmitoyl-CoA in an Antarctic fish model [1] makes this compound an essential tool for studies focused on mitochondrial fatty acid oxidation. It is particularly valuable for research on metabolic adaptation, the role of membrane lipid unsaturation in cold environments, and the substrate-specific regulation of the carnitine shuttle, where using a saturated analog would obscure key physiological differences.

Mycobacterial Acyl-CoA Enzyme Kinetics

Given its distinct kinetic parameters (Km, Vmax, kcat) for the purified DPW enzyme from M. tuberculosis [1], palmitoleoyl-CoA serves as a specific and well-characterized tool for investigating the enzymes involved in mycolic acid biosynthesis. This application is directly relevant to infectious disease research and the development of novel anti-tuberculosis agents, where understanding substrate specificity is paramount.

Wnt Signaling Structural Biology & Drug Discovery

The availability of a high-resolution cryo-EM structure of human PORCN in complex with its native substrate palmitoleoyl-CoA [1] makes this compound indispensable for structural biology and drug discovery efforts focused on the Wnt pathway. Researchers can use this structural information for rational design of PORCN inhibitors and to study the molecular basis of diseases linked to aberrant Wnt signaling, a task that cannot be accomplished using other, structurally uncharacterized acyl-CoA analogs.

Application
Selection Property
Validation Focus
Thioesterase assays (yeast)
Substrate-specific activity profile
Microsomal enzyme activity comparison
CPT1 β-oxidation studies
Fatty acyl chain unsaturation effect
Mitochondrial CPT assay specificity
Mycobacterial enzyme kinetics
Defined kinetic parameters (Km, kcat)
DPW enzyme assay characterization
PORCN structural biology
Validated cryo-EM co-structure
Wnt pathway molecular analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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